molecular formula C7H8O3 B1210430 3-Methoxycatechol CAS No. 934-00-9

3-Methoxycatechol

Cat. No.: B1210430
CAS No.: 934-00-9
M. Wt: 140.14 g/mol
InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycatechol, also known as 1,2-dihydroxy-3-methoxybenzene, is an organic compound with the molecular formula C7H8O3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is a derivative of catechol, where one of the hydroxyl groups is replaced by a methoxy group. It is used in various fields, including organic synthesis, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycatechol can be synthesized through several methods. One common method involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is efficient and yields a high purity product. The reaction is carried out at controlled temperatures to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxycatechol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a substrate in enzymatic reactions and is used to study enzyme kinetics and mechanisms.

    Medicine: Research has explored its potential therapeutic effects, including its role as an antioxidant and its potential in cancer treatment.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methoxycatechol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In enzymatic reactions, it serves as a substrate for enzymes such as catechol-O-methyltransferase, which catalyzes the methylation of catechols. This interaction is crucial in the metabolism of catecholamines and other biologically active compounds .

Comparison with Similar Compounds

    Catechol: The parent compound of 3-methoxycatechol, with two hydroxyl groups on the benzene ring.

    Guaiacol: Similar to this compound but with a methoxy group at the para position relative to the hydroxyl group.

    Pyrogallol: Contains three hydroxyl groups on the benzene ring.

Comparison: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. Compared to catechol, it is less prone to oxidation due to the electron-donating effect of the methoxy group. This makes it more stable and suitable for specific applications where stability is crucial .

Properties

IUPAC Name

3-methoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020826
Record name 3-Methoxycatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-00-9
Record name 3-Methoxycatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHOXYCATECHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxycatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYCATECHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxycatechol
Reactant of Route 2
3-Methoxycatechol
Reactant of Route 3
Reactant of Route 3
3-Methoxycatechol
Reactant of Route 4
3-Methoxycatechol
Reactant of Route 5
3-Methoxycatechol
Reactant of Route 6
Reactant of Route 6
3-Methoxycatechol
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methoxycatechol?

A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, infrared (FTIR) spectroscopy can be used to identify the presence of specific functional groups in this compound, such as hydroxyl (-OH) and methoxy (-OCH3) groups. []

Q3: How is this compound generated in the context of lignin degradation?

A3: this compound can be produced through the cleavage of the C-O bond in 2,6-dimethoxyphenol, a lignin model compound, catalyzed by vanadium metal in water. This process represents a promising approach for the hydrogenolysis of lignin into valuable chemicals without requiring external hydrogen or organic solvents. []

Q4: Can bacterial enzymes be utilized for the conversion of this compound to other valuable compounds?

A4: Yes, bacterial enzymes like P450 GcoAB and laccase CueO can be used to convert lignin-derived this compound to purpurogallin, a natural product with various applications. []

Q5: Can this compound be used as a building block for the synthesis of more complex molecules?

A6: Yes, this compound can serve as a starting material in organic synthesis. For instance, it can be electrochemically oxidized in the presence of barbituric acid derivatives to synthesize novel dispiropyrimidine derivatives. These reactions proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway involving Michael addition reactions. []

Q6: How do structural modifications of catechol derivatives, like the introduction of a methoxy group in this compound, influence their antiviral activity?

A7: Studies on catechol derivatives' antiviral activity against the encephalomycarditis virus (EMCV) showed that the position and type of substituent on the aromatic ring significantly affect their potency. This compound, along with other catechol derivatives, exhibited strong antiviral activity. The study highlighted that methyl and ethyl substitutions at the para position relative to a hydroxyl group enhanced antiviral activity compared to catechol itself. []

Q7: How does the structure of this compound and its derivatives affect their ability to inhibit single-stranded DNA-binding protein (SSB)?

A8: Research investigating the inhibitory effects of Nepenthes miranda extracts on Klebsiella pneumoniae SSB (KpSSB) found that the stem extract, rich in this compound among other compounds, exhibited significant anti-KpSSB activity. Molecular docking analysis revealed that this compound, catechol, and pyrogallol demonstrate binding affinity to KpSSB, suggesting a potential inhibitory effect. []

Q8: How does the adsorption of this compound onto activated carbon cloth (ACC) compare to other catechol derivatives?

A9: Studies on the removal of pollutants from aqueous solutions revealed that ACC effectively adsorbs this compound along with other catechol derivatives. The adsorption kinetics followed a pseudo-second-order model, indicating a high efficiency of ACC for removing these phenolic compounds. []

Q9: How do electron-donating or electron-withdrawing substituents on catecholate-type ligands influence their interaction with anatase nanoparticles?

A10: Research on the surface modification of titanium dioxide (TiO2) nanoparticles with catecholate-type ligands, including this compound, revealed that the presence of electron-donating or electron-withdrawing substituents affects the stability and optical properties of the resulting complexes. The formation of inner-sphere charge-transfer (CT) complexes leads to a red shift in the semiconductor absorption and a reduction in the effective band gap. []

Q10: How do molecular dynamics (MD) simulations contribute to understanding the promiscuous activity of the F169A mutant of cytochrome P450GcoA towards syringol and this compound?

A11: MD simulations, combined with hybrid QM/MM calculations, helped elucidate the mechanism behind the increased activity of the F169A mutant of P450GcoA towards syringol while maintaining activity towards guaiacol. The mutation disrupts an aromatic dyad (F169 and F395), increasing water access to the active site, which is beneficial for the native activity on G-lignin. The mutation also creates space for a conformational rearrangement in this compound, facilitating the second step of O-demethylation. []

Q11: Have computational methods been employed to study the interaction of this compound with other proteins or enzymes?

A11: While the provided research doesn't detail specific computational studies on this compound with other proteins, techniques like molecular docking can be utilized to predict binding affinities and explore potential interactions with various targets.

Q12: What analytical techniques are used to identify and quantify this compound in complex mixtures?

A13: Several analytical techniques can be employed to identify and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze dry distillates and identify volatile compounds, including this compound, in complex mixtures like those obtained from Acacia seyal. []

Q13: How are matrix effects addressed during the analysis of this compound in environmental samples using HPLC/ESI-ToF-MS?

A14: Matrix effects can significantly impact the quantification of organic compounds, including this compound, in atmospheric aerosols. Studies using high-performance liquid chromatography coupled to electrospray ionization time-of-flight mass spectrometry (HPLC/ESI-ToF-MS) for the analysis of organic aerosols highlight the importance of evaluating and correcting for matrix effects to ensure accurate quantification. []

Q14: What are the environmental implications of this compound and related catechol derivatives present in atmospheric aerosols?

A15: Catechol derivatives, including this compound, can be found in atmospheric aerosols generated from sources like wildfires and combustion processes. These compounds can undergo reactions with atmospheric oxidants like ozone (O3), hydroxyl radicals (HO•), and nitrate radicals (NO3). [, ]

Q15: How does the oxidation of this compound at the air-water interface contribute to the formation of secondary organic aerosols?

A16: The oxidation of this compound by O3 at the air-water interface can lead to the formation of secondary organic aerosols (SOA). These reactions involve the formation of semiquinone radicals and can result in the production of polyphenols, hydroxylated quinones, and low-molecular-weight carboxylic acids, all contributing to SOA formation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.